molecular formula C17H11N3S2 B3198293 (2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile CAS No. 1011408-66-4

(2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile

Cat. No.: B3198293
CAS No.: 1011408-66-4
M. Wt: 321.4 g/mol
InChI Key: YYJOFFMSNXSBCO-BOPFTXTBSA-N
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Description

The compound is a derivative of 1,3-benzothiazol-2-one, which is a type of benzothiazole . Benzothiazoles are heterocyclic compounds with a wide range of applications and exhibit high biological activity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. For instance, treatment of 1,3-benzothiazol-2(3H)-one and its 3-methyl derivative with chlorosulfonic acid can afford the corresponding 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex. The core structure consists of a benzene ring fused with a thiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, the 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides mentioned earlier can react with water, alcohols, and amines to give 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acids and their esters and amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride, a related compound, is a solid at room temperature .

Safety and Hazards

Safety and hazards associated with benzothiazole derivatives can vary. For example, 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride is labeled with the signal word “Danger” and has hazard statements H301 and H319 .

Future Directions

Benzothiazole derivatives have attracted much interest due to their high biological activity and broad spectrum of action . They have been found to exhibit fungicidal, herbicidal, growth-stimulating, and defoliating activities , suggesting potential future directions in agricultural and medicinal applications.

Properties

IUPAC Name

(2Z)-2-(1,3-benzothiazol-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3S2/c1-20-13-7-3-5-9-15(13)22-17(20)11(10-18)16-19-12-6-2-4-8-14(12)21-16/h2-9H,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJOFFMSNXSBCO-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=C(C#N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C(/C#N)\C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile
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(2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile
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(2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile
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(2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile
Reactant of Route 5
(2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile
Reactant of Route 6
Reactant of Route 6
(2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile

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